879Y6TC7CG

Overview

Description

879Y6TC7CG is a novel compound with potential antipsychotic properties. It displays marked antagonist properties at α₁- and α₂-adrenergic receptors and has been studied for its potential in treating schizophrenia .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 879Y6TC7CG involves multiple steps, including the formation of the benzisoxazole ring, piperidine ring, and imidazolidinone moiety. The reaction conditions typically involve the use of solvents like methanol and ethyl acetate, and reagents such as sodium ethoxide and phosphorus oxychloride .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. The use of high-performance thin-layer chromatography (HPTLC) for quantification and validation is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 879Y6TC7CG undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .

Scientific Research Applications

879Y6TC7CG has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical methods like HPTLC.

Biology: Studied for its interactions with various receptors and its potential as an antipsychotic.

Medicine: Investigated for its potential in treating schizophrenia and other psychiatric disorders.

Industry: Used in the development of pharmaceutical formulations and as a quality control standard.

Mechanism of Action

The mechanism of action of 879Y6TC7CG involves its antagonist properties at α₁- and α₂-adrenergic receptors. It blocks various dopaminergic and serotonergic agonists, as well as N-methyl-D-aspartate (NMDA) antagonists. This broad pattern of activity suggests its potential as an antipsychotic at doses lower than those causing extrapyramidal side effects .

Comparison with Similar Compounds

- Clozapine

- Haloperidol

- Amperozide

- MDL100,907

- ORG5222

- Ocaperidone

- Olanzapine

- Quetiapine

- Raclopride

- Resperidone

- Sertindole

- Tiospirone

- Ziprasidone

Uniqueness: 879Y6TC7CG is unique due to its distinctive receptor profile and potential antipsychotic activity at lower doses compared to similar compounds. It displays weak affinity for histaminic and muscarinic receptors, which may contribute to its lower side effect profile .

Biological Activity

Overview

The compound 879Y6TC7CG, also known as S-5751, is a prostanoid DP receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in the treatment of inflammatory conditions such as bronchial asthma. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound primarily targets the prostaglandin D2 (PGD2) receptor , specifically the DP1 subtype. By acting as an antagonist to this receptor, it inhibits the effects of PGD2, a key mediator in inflammatory responses. The inhibition leads to a reduction in cAMP generation, which is crucial in modulating various cellular processes involved in inflammation.

Biochemical Pathways

- PGD2 Signaling Pathway : The compound disrupts the signaling cascade initiated by PGD2, which is implicated in allergic responses and inflammation.

- Cellular Effects : In vitro studies have shown that this compound can block PGD2-induced plasma exudation in conjunctival tissues and suppress antigen-induced allergic responses in animal models.

Pharmacokinetics

This compound is characterized by its oral bioavailability, making it suitable for therapeutic use. Its pharmacokinetic profile includes:

- Absorption : Rapid absorption following oral administration.

- Metabolism : Undergoes hepatic metabolism with potential active metabolites contributing to its biological effects.

- Excretion : Primarily excreted via renal pathways.

Case Studies

Several studies have investigated the efficacy of this compound in animal models:

-

Study on Allergic Responses :

- Objective : To evaluate the compound's effectiveness in reducing allergic inflammation.

- Method : Guinea pigs were administered this compound prior to exposure to allergens.

- Results : Significant reduction in plasma exudation and inflammatory markers was observed, indicating its potential as an anti-inflammatory agent.

-

Bronchial Asthma Model :

- Objective : Assessing the therapeutic potential in asthma.

- Method : Mice with induced asthma were treated with varying doses of this compound.

- Results : Treatment led to decreased airway hyperresponsiveness and reduced eosinophilic infiltration in lung tissues.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Mechanism of Action | Therapeutic Use | Unique Features |

|---|---|---|---|

| This compound (S-5751) | DP1 receptor antagonist | Anti-inflammatory (asthma) | High selectivity for DP1 receptor |

| Prostaglandin E2 Antagonists | Various prostanoid receptors | Inflammation management | Broader target range |

| Thromboxane Antagonists | Thromboxane receptor inhibition | Cardiovascular conditions | Focus on platelet aggregation |

Properties

CAS No. |

200398-40-9 |

|---|---|

Molecular Formula |

C23H25FN4O2 |

Molecular Weight |

408.5 g/mol |

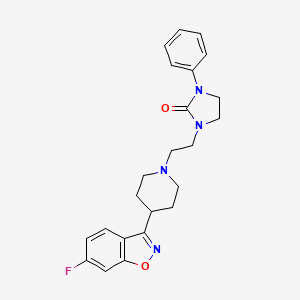

IUPAC Name |

1-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-3-phenylimidazolidin-2-one |

InChI |

InChI=1S/C23H25FN4O2/c24-18-6-7-20-21(16-18)30-25-22(20)17-8-10-26(11-9-17)12-13-27-14-15-28(23(27)29)19-4-2-1-3-5-19/h1-7,16-17H,8-15H2 |

InChI Key |

ULCAXFRFGIKHRG-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CCN4CCN(C4=O)C5=CC=CC=C5 |

Canonical SMILES |

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CCN4CCN(C4=O)C5=CC=CC=C5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(2-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)ethyl)-3-phenylimidazolin-2-one S 18327 S-18327 S18327 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.